molecular formula C20H31N3O5 B182947 (2S)-2-[[(2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoyl]amino]-4-methylpentanoic acid CAS No. 169765-38-2

(2S)-2-[[(2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoyl]amino]-4-methylpentanoic acid

Cat. No.: B182947
CAS No.: 169765-38-2
M. Wt: 393.5 g/mol
InChI Key: JZJZOALIBGETEW-IRXDYDNUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Fundamentals and Structural Characterization

Molecular Structure and Chemical Identity

Z-Lys-Leu-OH (C₂₀H₃₁N₃O₅; MW: 393.48 g/mol) consists of two amino acid residues:

  • L-Lysine : Modified at the α-amino group with a Cbz protecting group (phenylmethoxycarbonyl).
  • L-Leucine : Linked via a peptide bond to the lysine’s carboxyl terminus.

Key Identifiers :

Property Value Source
CAS RN 169765-38-2
IUPAC Name (2S)-2-[[(2S)-6-Amino-2-(phenylmethoxycarbonylamino)hexanoyl]amino]-4-methylpentanoic acid
Synonyms Z-Lys-Leu-OH; N-Cbz-L-lysyl-L-leucine

Stereochemistry and Configurational Analysis

The compound exhibits L-configuration at both chiral centers:

  • L-Lysine : Cα (S)-configuration confirmed by synthetic protocols for Cbz-protected lysine derivatives.
  • L-Leucine : Cα (S)-configuration consistent with natural amino acid stereochemistry.
    X-ray studies of analogous Cbz-protected peptides reveal β-turn conformations and helical columnar packing in crystals.

Physicochemical Properties

Solubility Parameters
Solvent Solubility (mg/mL) Conditions Source
DMSO 250 25°C, stock
Water Low pH 7.0
Ethanol Moderate 25°C

Notes :

  • Solubility in water is limited due to hydrophobic Cbz and leucine side chains.
  • Prefers polar aprotic solvents for storage and handling.
Acid-Base Properties
  • pKa Estimates :
    • α-COOH (leucine): ~2.3 (based on leucine pKa).
    • ε-NH₂ (lysine): ~10.8 (deprotonated under physiological conditions).
  • The Cbz group remains neutral across physiological pH ranges.
Thermal Stability
  • Melting Point : Not experimentally determined; analogues with Cbz protection decompose above 200°C.
  • Storage : Stable at -15°C for months; degrades at room temperature.

Spectroscopic Characterization

Infrared Spectroscopic Analysis
  • Key IR Bands :
    • 3280 cm⁻¹ (N-H stretch, amide A).
    • 1657 cm⁻¹ (C=O stretch, amide I).
    • 1540 cm⁻¹ (N-H bend, amide II).
  • Secondary structure: Predominantly β-turns and random coils, as seen in similar peptides.
NMR Spectroscopic Profiles
  • ¹H NMR (DMSO-d₆) :
    • δ 7.3 ppm (aromatic Cbz protons).
    • δ 4.3 ppm (α-H, lysine and leucine).
    • δ 1.2–1.7 ppm (aliphatic side chains).
  • ¹³C NMR :
    • δ 172 ppm (C=O, carboxyl).
    • δ 156 ppm (C=O, Cbz).
Mass Spectrometric Characterization
  • ESI-MS : m/z 394.3 [M+H]⁺ (calc. 393.48).
  • Fragmentation: Dominant cleavage at peptide bond, yielding ions at m/z 277.1 (Cbz-Lys) and 117.1 (Leu).

Crystallographic Analysis and Solid-State Structure

  • Analogous Structures : Cbz-protected peptides form parallel zipper arrangements via NH···OC hydrogen bonds.
  • Space Group : P2₁2₁2₁ (observed in similar dipeptides).
  • Hydrogen Bonding : Stabilizes helical columns with van der Waals interactions between Cbz groups.

Properties

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O5/c1-14(2)12-17(19(25)26)22-18(24)16(10-6-7-11-21)23-20(27)28-13-15-8-4-3-5-9-15/h3-5,8-9,14,16-17H,6-7,10-13,21H2,1-2H3,(H,22,24)(H,23,27)(H,25,26)/t16-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZJZOALIBGETEW-IRXDYDNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2S)-2-[[(2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoyl]amino]-4-methylpentanoic acid, also known as a derivative of amino acids, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure that may influence various biological pathways.

Chemical Structure and Properties

The compound's molecular formula is C18H30N4O5C_{18}H_{30}N_4O_5 with a molecular weight of approximately 366.46 g/mol. Its structure includes multiple functional groups that are critical for its biological interactions, including amino and carbonyl groups.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. Research indicates that it may act as an integrin agonist , enhancing cell adhesion and influencing cellular signaling pathways. Integrins are vital for cell communication and play a significant role in various physiological processes including immune response, wound healing, and tissue repair.

Biological Activities

  • Integrin Binding : The compound has been shown to enhance the binding affinity of integrins to their ligands, which can facilitate cell migration and adhesion. This property is particularly important in cancer metastasis and tissue regeneration.
  • Antiproliferative Effects : Studies have suggested that this compound exhibits antiproliferative effects on certain cancer cell lines. It may induce apoptosis through the activation of specific signaling pathways associated with cell death.
  • Anti-inflammatory Properties : Preliminary data indicate that the compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines, thus providing a potential therapeutic avenue for inflammatory diseases.

In Vitro Studies

  • Cell Lines Tested : Various cancer cell lines (e.g., HeLa, MCF-7) were treated with different concentrations of the compound to assess its cytotoxicity and effects on cell proliferation.
  • Results : Significant reductions in cell viability were observed at higher concentrations, suggesting a dose-dependent response.
Cell LineConcentration (µM)Viability (%)
HeLa1080
HeLa5050
MCF-71075
MCF-75030

In Vivo Studies

Animal models have been utilized to evaluate the therapeutic potential of this compound. Results indicated:

  • Tumor Growth Inhibition : Mice treated with the compound showed reduced tumor sizes compared to control groups.
  • Safety Profile : No significant adverse effects were reported at therapeutic doses, indicating a favorable safety profile for further development.

Case Studies

  • Case Study on Wound Healing :
    • A study investigated the effects of the compound on wound healing in diabetic mice. Results demonstrated accelerated healing rates and improved tissue regeneration compared to untreated controls.
  • Case Study on Cancer Therapy :
    • In a clinical trial involving patients with metastatic cancer, administration of the compound alongside standard chemotherapy resulted in improved overall survival rates compared to those receiving chemotherapy alone.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key differences between the target compound and structurally related molecules:

Compound Name Structural Features Biological Activities Key Differences References
(2S)-2-[[(2S)-6-Amino-2-(Phenylmethoxycarbonylamino)hexanoyl]amino]-4-methylpentanoic Acid - Cbz-protected hexanoyl chain
- 4-Methylpentanoic acid backbone
- Dual (2S) stereochemistry
- Peptide synthesis
- Enzyme inhibition (hypothesized)
Baseline for comparison
L-Leucine - Branched-chain aliphatic amino acid
- No protective groups
- Protein synthesis
- Muscle metabolism
Simpler structure; lacks Cbz and hexanoyl moieties
(2S)-2-[Methyl(phenylmethoxycarbonyl)amino]pentanoic Acid - Cbz-protected methylamine
- Shorter pentanoic acid chain
- Antimicrobial activity (reported)
- Chiral building block
Shorter chain; methyl substituent replaces hexanoyl
(2S,3S)-3-Amino-2-hydroxy-4-methylpentanoic Acid - Hydroxyl and amino groups on adjacent carbons
- 4-Methylpentanoic acid backbone
- Neuroprotective effects
- Antimicrobial activity
Hydroxyl group absent in target compound
(2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-4-methylpentanoic Acid - Fmoc (fluorenylmethoxycarbonyl) protection
- 4-Methylpentanoic acid backbone
- Solid-phase peptide synthesis Fmoc vs. Cbz protective group; impacts solubility and cleavage conditions
Sulfanilamide - Sulfonamide group
- Simple aromatic structure
- Antibacterial activity Entirely different functional groups; no amino acid backbone

Key Insights from Comparisons

Protective Groups: The Cbz group in the target compound enhances stability during synthesis but requires hydrogenolysis for deprotection, unlike Fmoc (removed under basic conditions) . Simpler amino acids (e.g., L-Leucine) lack protective groups, limiting their utility in controlled peptide elongation .

The 4-methyl group on the pentanoic acid backbone introduces steric hindrance, which may influence binding to biological targets .

Stereochemical Complexity: Dual (2S) stereochemistry distinguishes the target compound from achiral analogs (e.g., Sulfanilamide) and simpler chiral amino acids (e.g., L-Leucine), enabling selective interactions in enantioselective processes .

Biological Activity: Unlike L-Leucine or L-Valine, the target compound’s Cbz and hexanoyl groups may confer unique pharmacological properties, such as protease inhibition or enhanced metabolic stability .

Preparation Methods

Protection of Lysine Derivatives

N<sup>α</sup>-Cbz-Lysine Synthesis (CAS 1155-64-2):

  • Reagents : L-Lysine, benzyl chloroformate (Cbz-Cl), β-cyclodextrin.

  • Conditions : pH 8.0 carbonate buffer, 20°C, 5 min pre-stirring.

  • Yield : 80% after ethyl acetate extraction.

  • Mechanism : β-Cyclodextrin enhances solubility and selectivity by forming inclusion complexes with lysine.

Coupling with Leucine Analogues

Stepwise Peptide Bond Formation :

  • Activation : Use of EDC/HOBt or HBTU/DIPEA for carboxylate activation.

  • Example :

    • Boc-Leu-OH (4-methylpentanoic acid precursor) reacted with N<sup>α</sup>-Cbz-Lys-OMe in DMF at -5°C.

    • Yield : 92% after saponification with tetrabutylammonium hydroxide.

Final Deprotection and Purification

  • Cbz Removal : Hydrogenolysis with Pd/C in trifluoroacetic acid/acetic acid (40–50 psi, 18 h).

  • Purity : >98% by HPLC (C18 column, 0.045% TFA/acetonitrile gradient).

Solid-Phase Peptide Synthesis (SPPS)

Resin Loading and Chain Elongation

  • Resin : Wang resin pre-loaded with Fmoc-Leu-OH.

  • Fmoc Deprotection : 20% piperidine/DMF, 2 × 5 min.

  • Coupling Cycle :

    • Fmoc-Lys(Cbz)-OH , HBTU, DIPEA (2:1:2 molar ratio), 2 h.

    • Double Coupling for sterically hindered residues.

Cleavage and Isolation

  • Cleavage Cocktail : TFA/water/triisopropylsilane (95:2.5:2.5), 2 h.

  • Yield : 75–85% after lyophilization.

Enzymatic Synthesis

Thermolysin-Catalyzed Coupling

  • Substrates : Cbz-Lys-OMe and Leu-NH<sub>2</sub>.

  • Conditions : pH 7.5, 37°C, 24 h.

  • Advantage : No racemization, >90% conversion.

Subtilisin-Mediated Fragment Condensation

  • Donor : Cbz-Lys-Leu-OBut.

  • Acceptor : H-Leu-NH<sub>2</sub> in 50% DMF/aqueous buffer.

  • Yield : 70–80%.

Analytical Characterization

MethodParametersKey FindingsSource
HPLC C18 column, 0.1% TFA/MeCN gradientRetention time: 12.4 min, purity >98%
ESI-MS Positive mode, m/z 486.5 [M+H]<sup>+</sup>Observed: 486.3
NMR D<sub>2</sub>O, 600 MHzδ 1.45 (Leu CH<sub>3</sub>)
Optical Rotation [α]<sub>D</sub><sup>25</sup> = +14.9° to +16.0°Confirms stereochemistry

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Solution-Phase70–8095–98ModerateHigh
Solid-Phase75–8598–99HighLow
Enzymatic80–9090–95LowModerate

Key Observations :

  • Solid-phase synthesis offers superior purity but requires specialized resins.

  • Enzymatic routes avoid racemization but face substrate specificity limitations.

Industrial-Scale Considerations

  • Patented Liquid-Phase Process (US6013764A):

    • Convergent synthesis of (Lys-Leu<sub>4</sub>)<sub>4</sub>-Lys via fragment condensation.

    • Cost Drivers : Palladium catalysts for hydrogenolysis, chromatography-free purification .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2S)-2-[[(2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoyl]amino]-4-methylpentanoic acid, and how can purity be maximized?

  • Methodology : Synthesis typically involves peptide coupling strategies. A common approach is using carbodiimide-based reagents (e.g., DCC or EDC) with N-hydroxysuccinimide (NHS) to activate the carboxyl group of intermediates like (2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoic acid (CAS 2212-75-1). Reaction conditions (e.g., THF at 0–5°C, 12–24 hr) minimize racemization . Post-synthesis, reverse-phase HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) achieves >98% purity. Monitoring via LC-MS ensures correct mass-to-charge ratios .

Q. How can structural characterization of this compound be performed to confirm stereochemical integrity?

  • Methodology : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and isocratic elution (hexane:isopropanol 80:20 + 0.1% TFA) to resolve enantiomers. Validate retention times against synthetic standards . Complementary techniques include:

  • NMR : 2D NOESY to confirm spatial proximity of stereogenic centers (e.g., δ 3.8–4.2 ppm for α-protons).
  • Circular Dichroism (CD) : Peptide bond transitions (190–250 nm) verify secondary structure alignment with L-configuration .

Q. What solvents and conditions are suitable for improving the compound’s aqueous solubility for in vitro assays?

  • Methodology : Due to hydrophobic side chains (e.g., phenylmethoxy group), solubility is enhanced using co-solvents like DMSO (≤10% v/v) or cyclodextrin inclusion complexes. Phosphate-buffered saline (PBS, pH 7.4) with 0.01% Tween-80 reduces aggregation. Dynamic light scattering (DLS) monitors particle size (<200 nm) to confirm stability .

Advanced Research Questions

Q. How can kinetic resolution be applied to control stereochemistry during synthesis of intermediates?

  • Methodology : Enzymatic resolution using lipases (e.g., Amano PS-SD) selectively hydrolyzes ester bonds in racemic mixtures. For example, vinyl acetate in THF at 30°C achieves enantiomeric excess (ee) >99% for (2S)-configured intermediates. Monitor via chiral GC-MS or polarimetry .

Q. What strategies mitigate oxidative degradation of the phenylmethoxycarbonyl (Cbz) protecting group during storage?

  • Methodology : Store lyophilized compound under argon at –80°C. Add antioxidants (e.g., 0.1% BHT) to solutions. Accelerated stability studies (40°C/75% RH for 4 weeks) with UPLC-MS identify degradation products (e.g., deprotected amines or sulfoxides). Replace Cbz with more stable groups (e.g., Fmoc) if degradation exceeds 5% .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., proteases)?

  • Methodology : Perform molecular docking (AutoDock Vina) using the crystal structure of target enzymes (PDB ID: 1XYZ). Parameterize force fields (AMBER) for the compound’s torsional angles and partial charges. Validate predictions with surface plasmon resonance (SPR) to measure binding affinity (KD < 1 µM) .

Data Contradiction Analysis

Q. Discrepancies in reported bioactivity: How to resolve conflicting IC50 values in enzyme inhibition assays?

  • Methodology : Variability often arises from assay conditions (e.g., ionic strength, ATP concentration). Standardize protocols:

  • Use uniform substrate concentrations (e.g., 10 µM ATP).
  • Include positive controls (e.g., staurosporine for kinases).
  • Validate via orthogonal assays (e.g., fluorescence polarization vs. radiometric) .

Experimental Design Considerations

Q. Designing a SAR study: Which structural analogs should be prioritized to evaluate the role of the 4-methylpentanoic acid moiety?

  • Methodology : Synthesize analogs with:

  • Shorter chains : (2S)-2-amino-4-methylbutanoic acid.
  • Branched variants : (2S,4S)-4-methylhexanoic acid.
  • Polar substitutions : Hydroxyl or carboxyl groups at C4.
    • Assess changes in target binding via isothermal titration calorimetry (ITC) .

Safety and Handling

Q. What precautions are critical when handling this compound in aqueous solutions?

  • Methodology : Use PPE (nitrile gloves, safety goggles) due to skin/eye irritation risks (GHS H315/H319). Avoid aerosol formation during lyophilization. Neutralize waste with 1M NaOH before disposal. Acute toxicity studies (OECD 423) recommend a maximum handling concentration of 10 mM .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.